Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Overview
Description
Ethyl 3-(4-amino-2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position. This compound is primarily used in the pharmaceutical industry for the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-amino-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-amino-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining a steady state and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-amino-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-(4-amino-2-fluorophenyl)propanol.
Substitution: Ethyl 3-(4-amino-2-iodophenyl)propanoate.
Scientific Research Applications
Ethyl 3-(4-amino-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-amino-2-fluorophenyl)propanoate involves its interaction with specific molecular targets in the body. The amino group allows the compound to form hydrogen bonds with enzymes and receptors, while the fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)propanoate
- Ethyl 3-(4-amino-3-fluorophenyl)propanoate
- Ethyl 3-(4-amino-2-chlorophenyl)propanoate
Uniqueness
Ethyl 3-(4-amino-2-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
ethyl 3-(4-amino-2-fluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYWUAWGVDHBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631080 | |
Record name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865137-77-5 | |
Record name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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